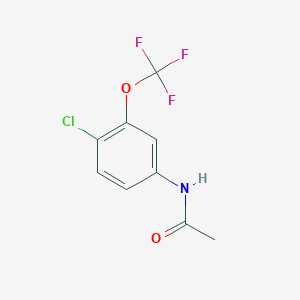

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide

Description

Properties

Molecular Formula |

C9H7ClF3NO2 |

|---|---|

Molecular Weight |

253.60 g/mol |

IUPAC Name |

N-[4-chloro-3-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |

InChI Key |

PYHKWIZGVXMJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide generally follows a pathway involving:

- Preparation or procurement of a suitably substituted aniline derivative (4-chloro-3-(trifluoromethoxy)aniline).

- Subsequent acylation of the aniline with acetic anhydride or acetyl chloride to form the acetamide.

The key challenge lies in obtaining the 4-chloro-3-(trifluoromethoxy)aniline intermediate with high purity and yield.

Preparation of 4-Chloro-3-(trifluoromethoxy)aniline Intermediate

Nitration and Reduction Route

One of the most documented routes involves the nitration of o-chlorotrifluoromethylbenzene derivatives followed by reduction to the corresponding aniline:

Nitration: Using an acetic anhydride and concentrated nitric acid system, o-chlorotrifluoromethylbenzene is nitrated to yield 4-nitro-2-trifluoromethyl chlorobenzene. This method replaces traditional mixed acid nitration (nitric acid/sulfuric acid), allowing the reaction to proceed at lower temperatures, reducing risk and minimizing multi-nitration impurities. The acetyl nitrate formed in situ is a strong nitrating agent that enhances selectivity and safety.

Reduction: The nitro compound is then reduced to 4-chloro-3-trifluoromethyl aniline using a ferric trichloride/activated carbon/hydrazine hydrate system. This environmentally friendly reduction replaces the conventional iron powder/ethanol system, avoiding iron sludge waste and hydrogen gas evolution, thus improving safety and ease of industrial scale-up.

| Step | Reagents/Conditions | Outcome | Yield/Remarks |

|---|---|---|---|

| Nitration | o-Chlorotrifluoromethylbenzene, Acetic anhydride, Concentrated nitric acid (68%), 1:2-2.5:0.6-0.7 mass ratio, low temperature | 4-Nitro-2-trifluoromethyl chlorobenzene | High selectivity, low impurity formation |

| Reduction | 4-Nitro compound, FeCl3·6H2O, Activated carbon (1-2%), Hydrazine hydrate, Reflux in ethanol | 4-Chloro-3-trifluoromethyl aniline | Environmentally friendly, safe process |

Conversion to 4-Chloro-3-(trifluoromethoxy)phenyl Isocyanate

The aniline intermediate is converted to the corresponding isocyanate via reaction with triphosgene under catalytic conditions. This step is crucial for further functionalization or coupling reactions:

Acetylation to Form this compound

The final step involves the acetylation of the aniline intermediate:

- The aniline is reacted with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.

- The reaction is typically performed in dichloromethane at low temperature (below 0°C) to control reaction rate and minimize side reactions.

- After stirring at room temperature for several hours, the product precipitates and is isolated by filtration, washing, and drying.

| Step | Reagents/Conditions | Outcome | Yield/Remarks |

|---|---|---|---|

| Acetylation | 4-Chloro-3-(trifluoromethoxy)aniline, Acetyl chloride or Acetic anhydride, Triethylamine, DCM, 0°C to RT | This compound | High yield (typically >85%) |

Alternative Synthetic Routes

While the above route is predominant, related literature suggests alternative approaches involving:

- Direct coupling of substituted phenylureido intermediates with acetamide derivatives under basic or catalytic conditions.

- Multi-step synthesis involving halogenated acetophenone derivatives, followed by functional group transformations to introduce trifluoromethoxy and chloro substituents, then acetamide formation.

However, these methods are generally more complex and less efficient for the specific target compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Features | Yield/Remarks |

|---|---|---|---|

| Nitration | o-Chlorotrifluoromethylbenzene, Acetic anhydride, Conc. HNO3 | Mild conditions, low temp, less impurity | High selectivity |

| Reduction | FeCl3·6H2O, Activated carbon, Hydrazine hydrate, Ethanol reflux | Environmentally friendly, avoids iron sludge | High conversion |

| Isocyanate formation | 4-Chloro-3-trifluoromethyl aniline, Triphosgene, Catalyst | High purity isocyanate (>99.8%) | Suitable for further reactions |

| Acetylation | Acetyl chloride or Acetic anhydride, Triethylamine, DCM, 0°C to RT | Efficient acetamide formation | High yield (>85%) |

Research Discoveries and Industrial Relevance

- The substitution of traditional nitration and reduction methods with acetic anhydride/nitric acid and FeCl3/hydrazine systems respectively represents a significant advancement in safety, environmental impact, and process efficiency.

- The use of triphosgene for isocyanate formation ensures high purity and is compatible with large-scale synthesis.

- The acetylation step is robust and widely applicable, yielding the target acetamide with excellent purity suitable for pharmaceutical or agrochemical applications.

- These methods have been validated in peer-reviewed chemical and pharmaceutical bulletins and patent literature, confirming their reliability and scalability.

Chemical Reactions Analysis

Decomposition Reactions

Hydrolysis is a primary decomposition pathway for acetamides. Under acidic or basic conditions, the compound may hydrolyze to yield 4-chloro-3-(trifluoromethoxy)aniline and acetic acid . The reaction can be represented as:

Substitution Reactions

The trifluoromethoxy group (-OCF₃) and chloro group (-Cl) are electron-withdrawing substituents that direct electrophilic aromatic substitution. Potential reactions include:

-

Nitration : Introduces a nitro group at ortho or para positions relative to the trifluoromethoxy group.

-

Sulfonation : Forms sulfonic acid derivatives under strongly acidic conditions.

Nucleophilic Acyl Substitution

The acetamide group can undergo nucleophilic attack. For example, alcoholysis with methanol in the presence of acid or base catalysts may yield N-(4-chloro-3-(trifluoromethoxy)phenyl)acetic acid methyl ester .

Oxidation and Reduction

-

Oxidation : The acetamide group may oxidize to form a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : LiAlH₄ or NaBH₄ could reduce the amide to a primary amine, though this reaction is less common for acetamides.

Research Findings and Limitations

While specific experimental data for this compound is limited in publicly available sources, structural analogs (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide) demonstrate similar reactivity trends . The trifluoromethoxy group enhances stability due to its electron-withdrawing nature, potentially reducing susceptibility to hydrolysis compared to simpler acetamides.

Scientific Research Applications

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide with key structural analogs, highlighting substituent variations and molecular attributes:

Key Observations :

- The trifluoromethoxy (-OCF₃) group enhances electronegativity and metabolic stability compared to trifluoromethyl (-CF₃) or halogens .

Potassium Channel Modulation

- JM-S-7 (2-[4-chloro-3-(trifluoromethoxy)phenyl]-N-(cyclohexylmethyl)acetamide) demonstrated activity as a KCNQ2/Q3 potassium channel opener, with EC₅₀ values determined via high-throughput screening in CHO cells . The trifluoromethoxy group at the 3-position was critical for activity, as analogs with -CF₃ or halogens showed reduced potency.

Sodium Channel Inhibition

- Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) from inhibited tetrodotoxin-sensitive sodium channels, reducing nociceptor firing. While structurally distinct, the acetamide pharmacophore highlights the role of hydrogen bonding in target engagement .

Antifungal and Antiparasitic Activity

Research Findings and Implications

Substituent Effects : The -OCF₃ group enhances metabolic stability and target affinity compared to -CF₃ or halogens, as seen in JM-S-7’s potassium channel activity .

Positional Isomerism : Chlorine at the 4-position (vs. 3-position) improves steric compatibility with hydrophobic pockets in ion channels .

Synthetic Challenges : Low yields in titanium-catalyzed syntheses () suggest a need for optimized protocols for trifluoromethoxy-containing acetamides .

Biological Activity

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 253.63 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interactions with biological targets, contributing to its pharmacological profile.

Structural Features

- Chloro Group : Enhances reactivity and biological activity.

- Trifluoromethoxy Group : Increases lipophilicity and alters electronic properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to various biological responses.

Case Studies

- Antitumor Activity : Research has demonstrated that compounds containing similar structural motifs exhibit potent antitumor effects. For example, a related compound showed efficacy against c-KIT mutant-mediated tumors, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Studies have indicated that related acetamide derivatives possess significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, with MIC values ranging from 4 to 64 μg/mL for structurally similar compounds .

- Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of similar compounds through inhibition of specific inflammatory mediators, showcasing their potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide | Antitumor, anti-inflammatory | Chloro and trifluoromethyl groups |

| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Moderate antimicrobial | Similar structural features |

| 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | Enzyme inhibition | Unique binding properties |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics in vivo. Studies indicate that compounds with trifluoromethyl groups often exhibit prolonged half-lives and enhanced bioavailability due to their lipophilic nature .

Safety Profile

Preliminary toxicity assessments have indicated that structurally related compounds maintain a good safety profile in vitro, showing minimal cytotoxicity across various cell lines . This aspect is crucial for the development of therapeutic agents.

Q & A

Q. What are the key synthetic routes for N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer :

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-3-(trifluoromethoxy)aniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:- Temperature Control : Reactions are often conducted at 0–5°C to minimize side products.

- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness.

- Yield Improvement : Column chromatography (silica gel, hexane/ethyl acetate) is used for purification, with yields averaging 40–60% .

Q. How can structural confirmation be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR in DMSO-d₆ reveals characteristic peaks: δ 2.1 ppm (s, 3H, CH₃CO), δ 7.4–8.1 ppm (m, aromatic protons) . F NMR (if available) confirms the trifluoromethoxy group at δ -58 to -60 ppm .

- X-ray Crystallography : Single-crystal analysis (e.g., from toluene evaporation) provides bond angles and dihedral angles between aromatic and acetamide groups, as seen in structurally similar acetamides .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s bioactivity compared to analogs (e.g., trifluoromethyl or methoxy groups)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy, improving membrane permeability. Replacements with trifluoromethyl (e.g., in c-KIT inhibitors) show altered kinase binding affinity, suggesting substituent size and electronegativity critically impact target interactions .

- Experimental Design : Synthesize analogs and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) or cellular models .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of homologous targets (e.g., c-KIT kinase PDB: 6HIM). The acetamide moiety often forms hydrogen bonds with backbone amides in the ATP-binding pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on trifluoromethoxy interactions with hydrophobic residues .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a wide concentration range (nM to μM) to distinguish specific inhibition from off-target effects.

- Counter-Screening : Test against related kinases (e.g., PDGFR, VEGFR) to confirm selectivity .

- Cytotoxicity Profiling : Use MTT assays on non-cancerous cell lines (e.g., HEK293) to differentiate target-mediated vs. general toxicity .

Q. What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.